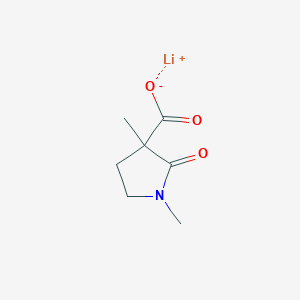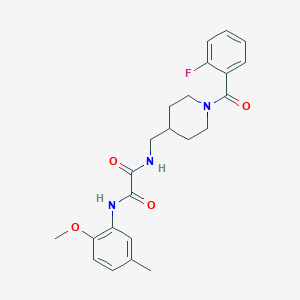
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide, also known as CPI-444, is a novel and potent inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and other diseases.
Mecanismo De Acción
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide binds to the adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to be involved in immunosuppression and tumor growth. Inhibition of this receptor leads to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Biochemical and Physiological Effects:
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been shown to have significant anti-tumor activity in preclinical studies. It enhances the anti-tumor immune response by increasing T cell infiltration and activation in the tumor microenvironment. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its high potency and selectivity for the adenosine A2A receptor. This makes it an ideal candidate for studying the role of this receptor in cancer and other diseases. However, one of the limitations of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide research include investigating its potential in combination with other cancer therapies and studying its role in other diseases.
Métodos De Síntesis
The synthesis of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine with 4-(piperazin-1-yl)benzoic acid in the presence of oxan-4-yl chloroformate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is known to be upregulated in various types of cancer, including lung, breast, colon, and prostate cancer. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide inhibits the adenosine A2A receptor, leading to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Propiedades
IUPAC Name |
4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O2/c18-14-15(12-1-2-12)19-11-20-16(14)22-5-7-23(8-6-22)17(24)21-13-3-9-25-10-4-13/h11-13H,1-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNWEGGNUGFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

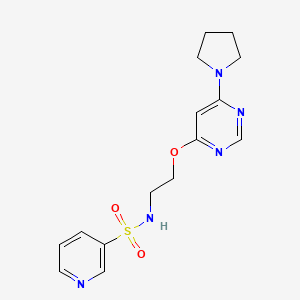
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
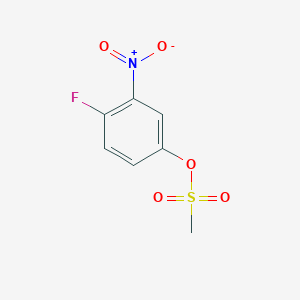
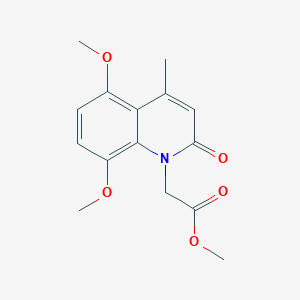
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
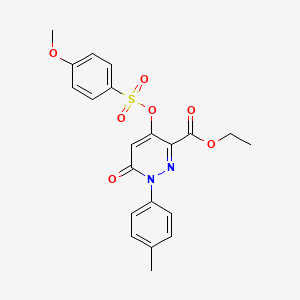
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)
